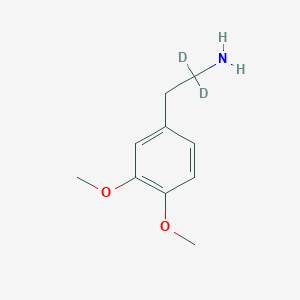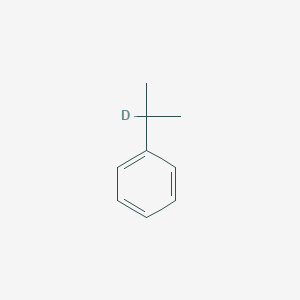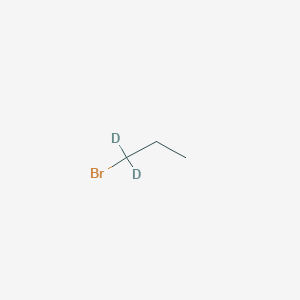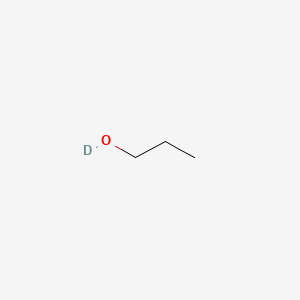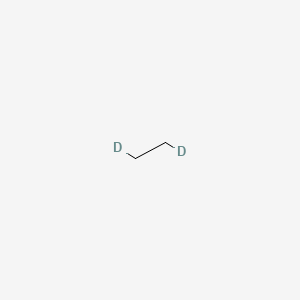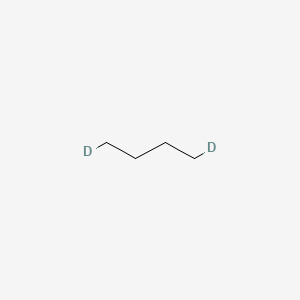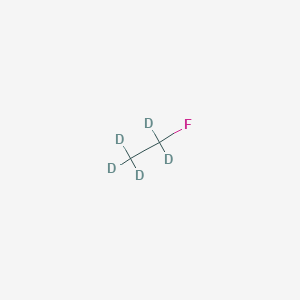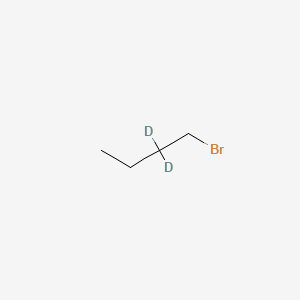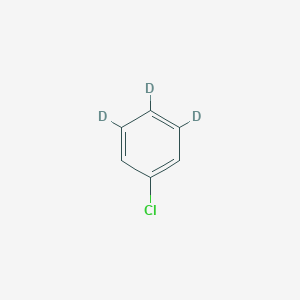![molecular formula C10H10N2O2 B3044247 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one CAS No. 18326-30-2](/img/structure/B3044247.png)
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-aminobenzamide with an appropriate aldehyde under acidic conditions to form the quinazolinone core . The reaction typically proceeds in aqueous media with β-cyclodextrin-SO3H as a recyclable catalyst, which offers advantages such as short reaction times, high yields, and the use of benign solvents .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological activities and properties .
科学研究应用
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
作用机制
The mechanism of action of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
相似化合物的比较
Similar Compounds
2-aminobenzamide: A precursor in the synthesis of quinazolinone derivatives.
Quinazolin-4-one: The core structure of the compound, which can be modified to produce various derivatives.
2-(1-hydroxyethyl)quinazolin-4-one: A closely related compound with similar properties
Uniqueness
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one is unique due to its specific stereochemistry and the presence of the hydroxyethyl group, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
2-[(1R)-1-hydroxyethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSGGZMJQTQSO-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2C(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129893-49-8 | |
| Record name | Crysogine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129893498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRYSOGINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E4A3YUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is chrysogine, and how is it produced in fungi?
A1: Chrysogine is a yellow pigment naturally synthesized by several fungal genera, including Penicillium, Aspergillus, and Fusarium [, , , , ]. Its biosynthesis involves a nonribosomal peptide synthetase (NRPS) enzyme, specifically a two-module NRPS named NRPS14 or chyA, that uses anthranilic acid and alanine as precursors [, , , ].
Q2: What is the molecular formula and weight of chrysogine?
A2: Chrysogine has the molecular formula C9H9N3O2 and a molecular weight of 191.18 g/mol [, ].
Q3: Can you describe the structure of chrysogine?
A3: Chrysogine ((S)-(-)-2-(1-hydroxyethyl)quinazolin-4(3H)-one) features a quinazolinone core structure with a 1-hydroxyethyl substituent at the 2-position [, ].
Q4: Is chrysogine similar to other known fungal metabolites?
A4: Structurally, chrysogine belongs to the 4(3H)-quinazolinone family, sharing similarities with other bioactive molecules like febrifugine, an antimalarial agent, and the synthetic drug methaqualone [, ].
Q5: How is the chrysogine biosynthetic pathway structured?
A5: Research suggests that the chrysogine biosynthetic pathway is complex and highly branched, producing at least 13 chrysogine-related compounds [, ].
Q6: What is the role of the NRPS enzyme in chrysogine biosynthesis?
A6: The NRPS enzyme (NRPS14/chyA) is crucial for chrysogine production, catalyzing the condensation of anthranilic acid and alanine to form 2-(2-aminopropanamido)benzoic acid, a key intermediate in the pathway [, ].
Q7: How was the chrysogine biosynthetic gene cluster identified?
A7: The biosynthetic gene cluster responsible for chrysogine production was identified through comparative genomic analysis of fungal species known to produce chrysogine. Researchers discovered a cluster of genes, including the NRPS gene (NRPS14/chyA) and five additional genes named chry2-6, involved in chrysogine biosynthesis [, ].
Q8: What happens when the NRPS gene is deleted in fungi?
A8: Deletion of the NRPS14 gene (chyA) in Fusarium graminearum completely abolished chrysogine production, confirming its essentiality in the biosynthetic pathway []. Similar observations were made in Penicillium chrysogenum, where deletion of the chyA gene led to a decrease in chrysogine and related compound production [].
Q9: Can chrysogine production be manipulated in fungi?
A9: Yes, genetic manipulation can influence chrysogine production. Overexpression of the NRPS14 gene in Fusarium graminearum led to enhanced chrysogine production, suggesting that NRPS activity is a limiting factor in the pathway [].
Q10: How do histone deacetylases affect chrysogine production?
A10: Research shows that histone deacetylases, particularly HdaA, play a role in regulating chrysogine biosynthesis. Deletion of the hdaA gene in Penicillium chrysogenum decreased chrysogine production and downregulated the expression of the chrysogine biosynthetic gene cluster, including the NRPS gene chyA [, ].
Q11: Can prokaryotic proteins influence chrysogine biosynthesis in fungi?
A11: Interestingly, introducing prokaryotic MbtH-like proteins (MLPs), typically absent in fungi, into Penicillium chrysogenum has been shown to stimulate chrysogine production. This suggests a potential for utilizing these proteins to enhance fungal secondary metabolite production [, ].
Q12: In what other fungi has chrysogine been identified?
A12: Besides those mentioned earlier, chrysogine has been reported in Penicillium persicinum [], Penicillium jamesonlandense [], Penicillium ribium [], and Aspergillus arachidicola [].
Q13: What is the ecological role of chrysogine in fungi?
A13: The ecological role of chrysogine remains largely unknown. While it is suggested to contribute to the yellow pigmentation observed in some fungi, its specific function in fungal biology requires further investigation [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


